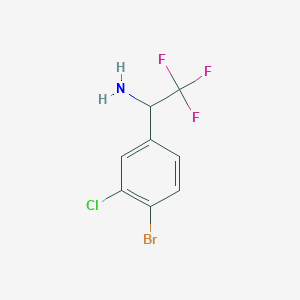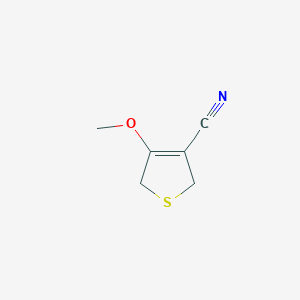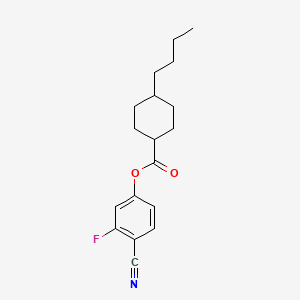
trans-4-Cyano-3-fluorophenyl 4-butylcyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-4-Cyano-3-fluorophenyl 4-butylcyclohexanecarboxylate: is an organic compound with the molecular formula C18H22FNO2 This compound is notable for its unique structural features, which include a cyano group, a fluorine atom, and a butyl-substituted cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-Cyano-3-fluorophenyl 4-butylcyclohexanecarboxylate typically involves the esterification of 4-butylcyclohexanecarboxylic acid with trans-4-cyano-3-fluorophenol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The cyano group in trans-4-Cyano-3-fluorophenyl 4-butylcyclohexanecarboxylate can undergo oxidation to form carboxylic acids or amides under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium amide (NaNH2) in liquid ammonia or thiourea in ethanol.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, trans-4-Cyano-3-fluorophenyl 4-butylcyclohexanecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of cyano and fluorine substituents on biological activity. It may serve as a model compound in the design of new pharmaceuticals or agrochemicals.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the cyano group can enhance the compound’s ability to interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of liquid crystals for display technologies. Its structural features contribute to the desired optical properties of liquid crystal materials.
Wirkmechanismus
The mechanism by which trans-4-Cyano-3-fluorophenyl 4-butylcyclohexanecarboxylate exerts its effects depends on its specific application. In biological systems, the cyano group can interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity to its molecular targets, while the butylcyclohexane moiety can influence the compound’s lipophilicity and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Cyano-3-fluorophenyl 4-ethylcyclohexanecarboxylate
- 4-Cyano-3-fluorophenyl 4-pentylcyclohexanecarboxylate
- 4-Cyano-3-fluorophenyl 4-hexylcyclohexanecarboxylate
Uniqueness
Trans-4-Cyano-3-fluorophenyl 4-butylcyclohexanecarboxylate is unique due to its specific combination of functional groups and the length of the butyl chain. This combination imparts distinct physical and chemical properties, such as solubility, reactivity, and interaction with biological targets, which can be fine-tuned for specific applications.
Eigenschaften
Molekularformel |
C18H22FNO2 |
|---|---|
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
(4-cyano-3-fluorophenyl) 4-butylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C18H22FNO2/c1-2-3-4-13-5-7-14(8-6-13)18(21)22-16-10-9-15(12-20)17(19)11-16/h9-11,13-14H,2-8H2,1H3 |
InChI-Schlüssel |
ZELJAGIJMDOIML-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CCC(CC1)C(=O)OC2=CC(=C(C=C2)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethyl-7-methyloctahydro-2H-benzo[b][1,4]thiazine1-oxide](/img/structure/B13012002.png)
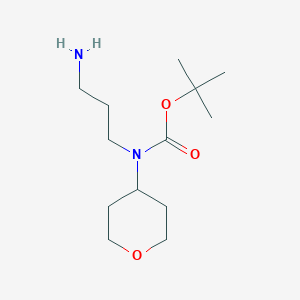
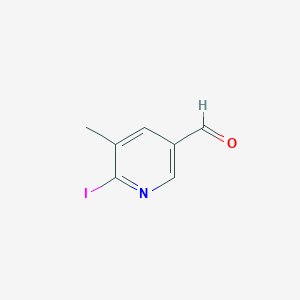
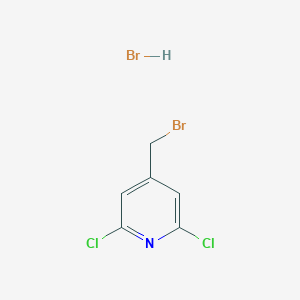
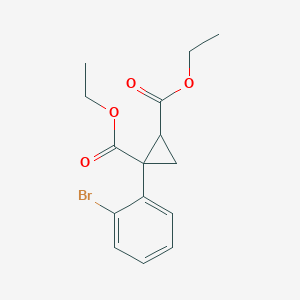
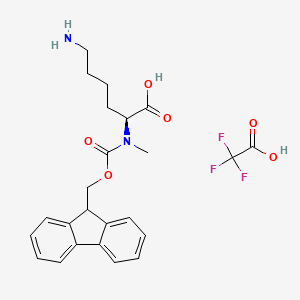
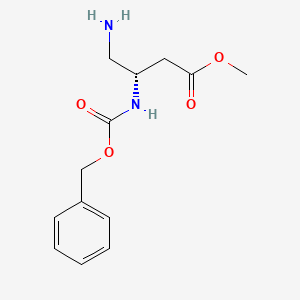
![Methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13012047.png)
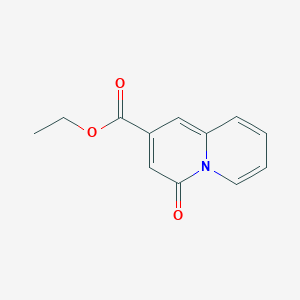
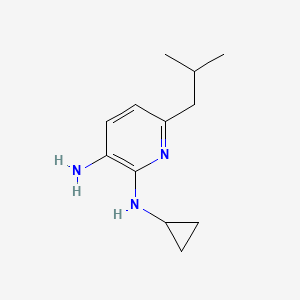
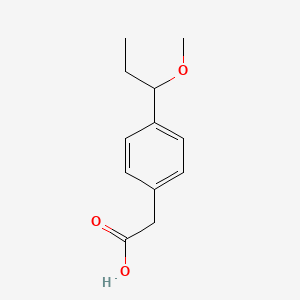
![2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B13012070.png)
